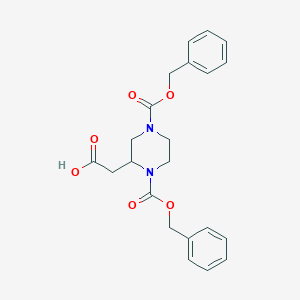
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxycarbonyl groups and an acetic acid moiety. Its molecular formula is C22H26N2O6, and it is known for its potential in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid typically involves multiple steps, starting with the protection of the piperazine ring. The benzyloxycarbonyl groups are introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The acetic acid moiety is then attached via a nucleophilic substitution reaction using a suitable acetic acid derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting groups, yielding the free piperazine derivative.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, free piperazine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The acetic acid moiety can form hydrogen bonds or ionic interactions with the target molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(4-((Benzyloxy)carbonyl)-1-((tert-butoxy)carbonyl)piperazin-2-yl)acetic acid: This compound has a similar structure but includes a tert-butoxycarbonyl group, which provides different chemical properties and reactivity.
2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid: This compound lacks the second benzyloxycarbonyl group, resulting in different biological and chemical behavior.
Uniqueness
2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is unique due to its dual benzyloxycarbonyl protection, which allows for selective reactions and interactions in complex chemical and biological environments. This makes it a valuable tool in synthetic chemistry and drug development .
属性
分子式 |
C22H24N2O6 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
2-[1,4-bis(phenylmethoxycarbonyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C22H24N2O6/c25-20(26)13-19-14-23(21(27)29-15-17-7-3-1-4-8-17)11-12-24(19)22(28)30-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,26) |
InChI 键 |
AZCXQOZGBTUZQK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
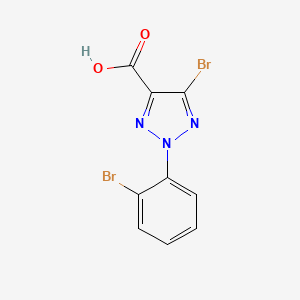

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B15055826.png)
![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)
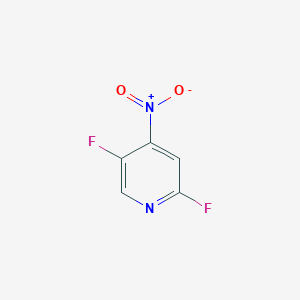
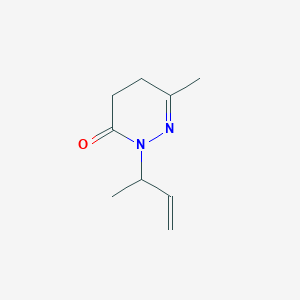
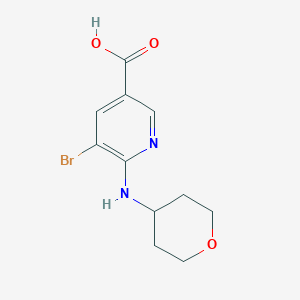
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)

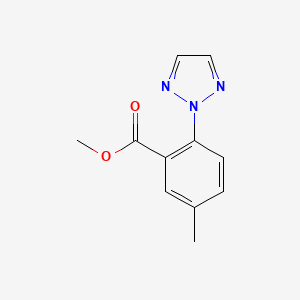
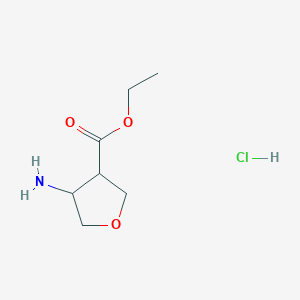
![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
